N-alpha-Trityl-D-phenylalanine diethylammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

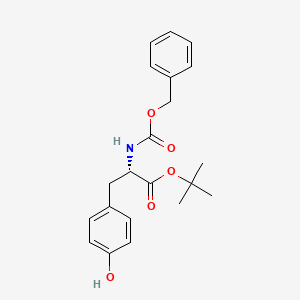

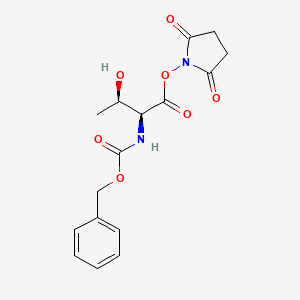

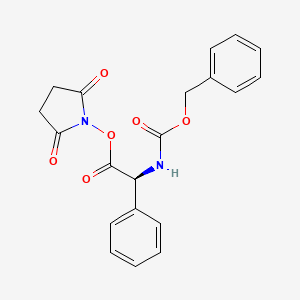

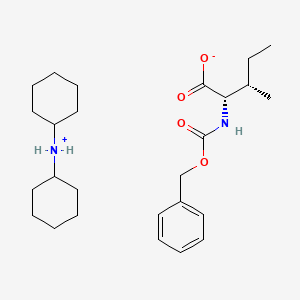

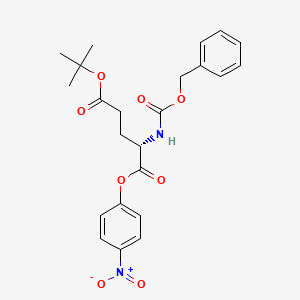

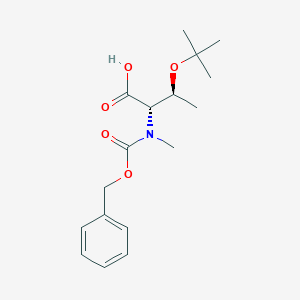

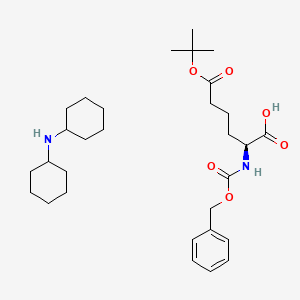

“N-alpha-Trityl-D-phenylalanine diethylammonium salt” is a chemical compound with the molecular formula C32H36N2O2 . It is categorized under D-Amino Acids . It is widely used in scientific research due to its versatile properties, making it valuable for studying protein structures and designing new drugs.

Synthesis Analysis

The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI key BSLKHJZVHGFJPR-UFTMZEDQSA-N . The IUPAC name for this compound is N-ethylethanamine; (2R)-3-phenyl-2-(tritylamino)propanoic acid .Chemical Reactions Analysis

Trityl cations have been applied as neutral Lewis acids in different chemical reactions . Possibly, the trityl cation is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 480.64 . It is recommended to store this compound at -20°C .Applications De Recherche Scientifique

N-alpha-Trityl-D-phenylalanine diethylammonium salt has been used in a variety of scientific research applications. It has been used in the study of protein folding, protein-protein interactions, enzyme catalysis, and drug delivery. This compound has also been used to study the binding of peptides to cell surface receptors, to study the effects of peptide hormones on cell signaling pathways, and to study the effects of peptide hormones on gene expression.

Mécanisme D'action

N-alpha-Trityl-D-phenylalanine diethylammonium salt is able to bind to certain proteins via hydrogen bonding and hydrophobic interactions. The binding of this compound to proteins can affect the structure and function of the proteins, which can in turn affect the activity of enzymes and other proteins. In addition, this compound can form stable complexes with other molecules, which can affect the activity of enzymes and other proteins.

Biochemical and Physiological Effects

The binding of this compound to proteins can affect the activity of enzymes and other proteins, which can in turn affect the biochemical and physiological processes of the body. For example, this compound has been shown to affect the activity of certain enzymes involved in energy production and metabolism, as well as the activity of certain hormones involved in the regulation of metabolism. In addition, this compound has been shown to affect the activity of certain proteins involved in cell signaling pathways, which can in turn affect gene expression.

Avantages Et Limitations Des Expériences En Laboratoire

N-alpha-Trityl-D-phenylalanine diethylammonium salt has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is able to form stable complexes with other molecules, which can be useful for studying the effects of peptide hormones on gene expression. However, this compound is not as effective as some other peptides for binding to certain proteins, and it may not be suitable for some research applications.

Orientations Futures

N-alpha-Trityl-D-phenylalanine diethylammonium salt has a number of potential future applications in scientific research. For example, it could be used to study the effects of peptide hormones on gene expression, or to develop novel peptide-based drug delivery systems. In addition, this compound could be used to study the binding of peptides to cell surface receptors, or to develop novel peptide-based therapeutics. Finally, this compound could be used to study the effects of peptide hormones on cell signaling pathways, or to develop novel peptide-based diagnostics.

Méthodes De Synthèse

N-alpha-Trityl-D-phenylalanine diethylammonium salt is synthesized from phenylalanine and trityl chloride via a two-step process. In the first step, the phenylalanine is reacted with trityl chloride in a 1:1 molar ratio in anhydrous dimethylformamide (DMF). The reaction is carried out at room temperature for 24 hours. In the second step, the product is reacted with diethylamine in a 1:1 molar ratio in anhydrous DMF at room temperature for 24 hours. The resulting product is this compound.

Propriétés

IUPAC Name |

N-ethylethanamine;(2R)-3-phenyl-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLKHJZVHGFJPR-UFTMZEDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C[C@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)